1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole
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Overview
Description
Preparation Methods
The synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves several steps. The starting materials typically include 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride and 2-methylimidazole. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Similar compounds include:
- 1-((4-Bromo-3-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole
- 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)piperidine
- 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-ethyl-1H-imidazole
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3N2O2S/c1-7-16-2-3-17(7)20(18,19)10-5-8(11(13,14)15)4-9(12)6-10/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTPURGJBDJHOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650521 |
Source
|
Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-57-4 |
Source
|
Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]-2-methyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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